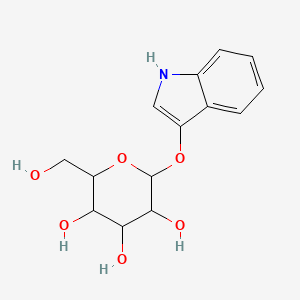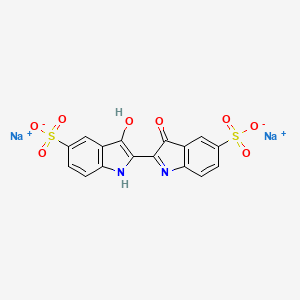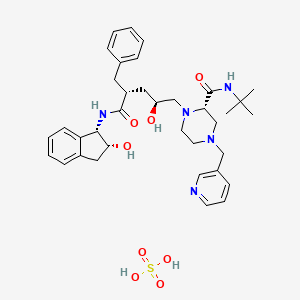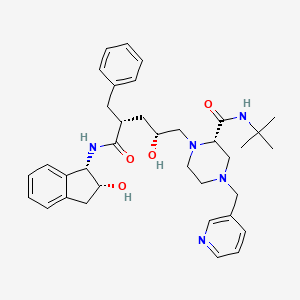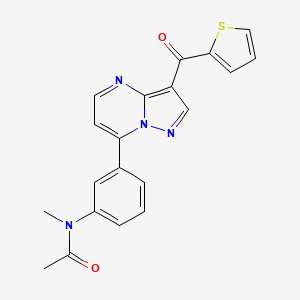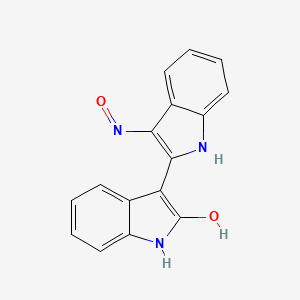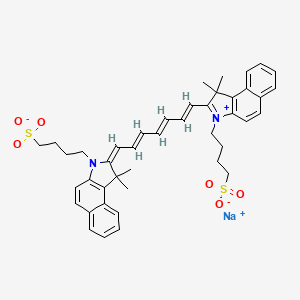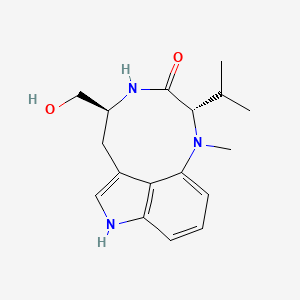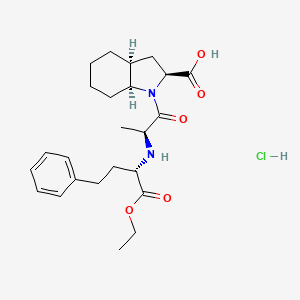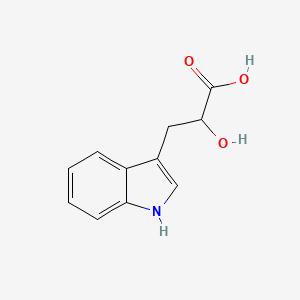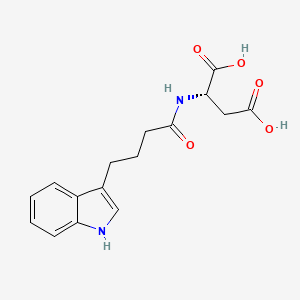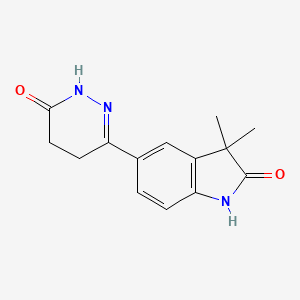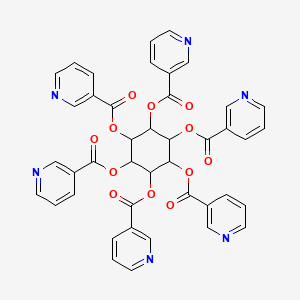
Inositol nicotinate
Overview
Description
It is commonly referred to as “no-flush niacin” due to its ability to deliver niacin without causing the flushing effect typically associated with nicotinic acid . This compound is widely used in dietary supplements as a source of niacin and has various therapeutic applications, particularly in cardiovascular health.
Mechanism of Action
Target of Action
Inositol nicotinate, also known as Inositol hexaniacinate/hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It primarily targets the HCAR3 and NIACR1 receptors . These receptors play a crucial role in lipid metabolism and cardiovascular health.
Mode of Action
This compound interacts with its targets by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is associated with reduced flushing compared to other vasodilators . Nicotinic acid, one of the metabolites, plays an essential role in many important metabolic processes and has been used as a lipid-lowering agent .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release of nicotinic acid and inositol influences various metabolic processes, including lipid metabolism.
Pharmacokinetics
This compound undergoes hydrolysis by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The process takes more than 48 hours, where the bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release contributes to the compound’s bioavailability and its “no-flush” property.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a source of niacin and its vasodilatory properties . It has been investigated for potential beneficial effects on serum lipids . In Europe, inositol hexanicotinate is indicated as a patented drug known as Hexopal, which is therapeutically indicated for the symptomatic relief of severe intermittent claudication and Raynaud’s phenomenon .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis and the subsequent release of nicotinic acid and inositol can be affected by the presence of plasma esterases . Furthermore, the compound’s lipid-lowering and vasodilatory effects can be influenced by the individual’s metabolic state and cardiovascular health.
Biochemical Analysis
Biochemical Properties
Inositol nicotinate plays an essential role in many important metabolic processes . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slower rate .
Cellular Effects
This compound mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, this compound is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing HDL-cholesterol levels .
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is supposed to reduce or prevent flushing, a common side effect of niacin .
Temporal Effects in Laboratory Settings
It is known that this compound is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .
Dosage Effects in Animal Models
Studies using inositol hexanicotinate for conditions such as Raynaud’s disease and psoriasis with dosages ranging from 600 to 1800 mg and up to 4000 mg daily have reported acceptable safety profiles with little or no side effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol . Niacin plays an essential role in many important metabolic processes .
Transport and Distribution
It is known that this compound is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .
Subcellular Localization
It is known that this compound is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of inositol hexanicotinate yields nicotinic acid and inositol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol niacinate is synthesized through the esterification of inositol with nicotinic acid. The reaction involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl groups of inositol and the carboxyl groups of nicotinic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of inositol niacinate involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain pure inositol niacinate. The final product is then dried and packaged for use in dietary supplements and pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Inositol niacinate primarily undergoes hydrolysis reactions. Upon ingestion, it is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . This hydrolysis process occurs sequentially, with each ester bond being cleaved to release one molecule of nicotinic acid and eventually yielding six molecules of nicotinic acid and one molecule of inositol .
Common Reagents and Conditions: The hydrolysis of inositol niacinate is facilitated by enzymatic activity in the bloodstream. The reaction conditions include physiological pH and temperature, which are optimal for the activity of plasma esterases .
Major Products Formed: The major products formed from the hydrolysis of inositol niacinate are nicotinic acid and inositol. These metabolites are responsible for the therapeutic effects of the compound .
Scientific Research Applications
Inositol niacinate has been extensively studied for its therapeutic applications in various fields:
Cardiovascular Health: Inositol niacinate is used to manage hyperlipidemia by lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol . It is also beneficial in treating peripheral vascular disorders such as Raynaud’s disease and intermittent claudication .
Metabolic Disorders: Research has shown that inositol niacinate can improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for managing diabetes and metabolic syndrome .
Neurological Health: Inositol niacinate has been investigated for its neuroprotective effects and potential benefits in treating conditions such as depression and anxiety .
Dermatological Applications: The compound has shown promise in treating skin conditions like dermatitis herpetiformis and stasis ulcers .
Comparison with Similar Compounds
- Nicotinic Acid (Vitamin B3)
- Nicotinamide (Niacinamide)
- Inositol
Comparison: Inositol niacinate is unique among niacin derivatives due to its ability to deliver nicotinic acid without causing the flushing effect commonly associated with nicotinic acid . Unlike nicotinamide, which does not have vasodilatory effects, inositol niacinate retains the lipid-lowering and vasodilatory properties of nicotinic acid . Additionally, the sustained release of nicotinic acid from inositol niacinate provides a more prolonged therapeutic effect compared to immediate-release formulations .
Properties
IUPAC Name |
[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCIDXOLLEMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023147, DTXSID10859980 | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6556-11-2 | |
| Record name | Inositol niacinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSITOL NIACINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:
- Slow release of niacin: this compound gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).
- Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []
ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:
- Lipid profile modulation: Treatment with this compound has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]
- Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following this compound administration. [, , , , , ]
ANone: The molecular formula of this compound is C42H30N6O12. Its molecular weight is 810.7 g/mol.
ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of this compound, such as crystalline form A. []
ANone: The provided research mainly focuses on the therapeutic applications of this compound. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of this compound using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []
- Dissolution profiles: Studies investigating the dissolution profiles of nonprescription this compound products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of this compound.
ANone: While in vitro data is limited, in vivo studies comparing this compound to both placebo and other active comparators offer some insight:
- Intermittent claudication: this compound demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]
- Raynaud's phenomenon: this compound treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]
ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:
- In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of this compound, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of this compound against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []
- In vivo studies (clinical trials): Several clinical trials investigated the efficacy of this compound in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]
ANone: Research indicates that the dissolution rate of this compound varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which this compound becomes bioavailable.
ANone: While specific historical milestones are not detailed within the provided research, it's evident that this compound has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.
ANone: The research on this compound showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


